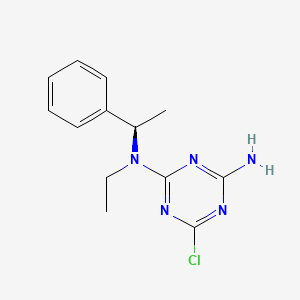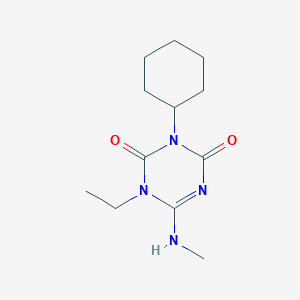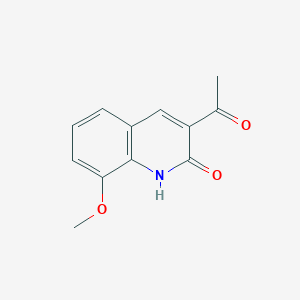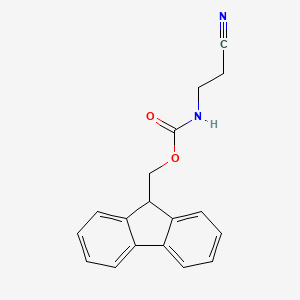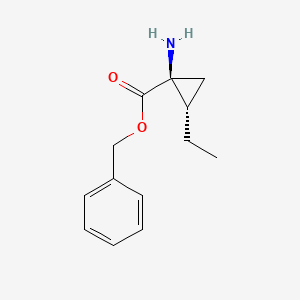
benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopropane ring, which is known for its strained nature and unique reactivity. The presence of both an amino group and a carboxylate group makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a transition metal catalyst to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Substitution: The benzyl ester can be substituted with other nucleophiles to form different esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylate group can produce alcohols .
Applications De Recherche Scientifique
Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of fine chemicals and agrochemicals .
Mécanisme D'action
The mechanism of action of benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive intermediate, facilitating the formation of covalent bonds with target molecules. The amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (1S,3S)-3-(methylamino)cyclobutylcarbamate hydrochloride
- Benzphetamine Related Compound E (1S,2S)-2-[Benzyl(methyl)amino]-1-phenylpropan-1-ol hydrochloride
Uniqueness
Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate group on a cyclopropane ring. This combination of features makes it a valuable intermediate for the synthesis of chiral molecules and for studying stereochemical effects in chemical reactions .
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-11-8-13(11,14)12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3/t11-,13-/m0/s1 |
Clé InChI |
QKYVVNOXDBXBOR-AAEUAGOBSA-N |
SMILES isomérique |
CC[C@H]1C[C@]1(C(=O)OCC2=CC=CC=C2)N |
SMILES canonique |
CCC1CC1(C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


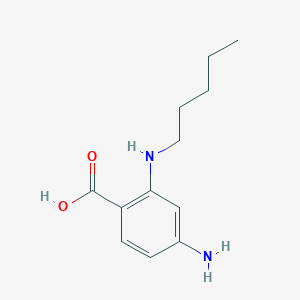
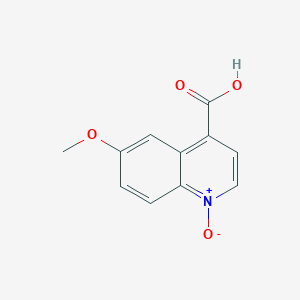
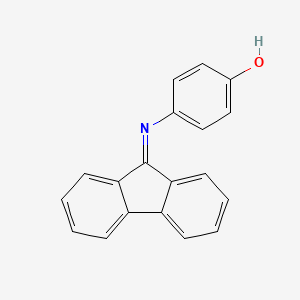


![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
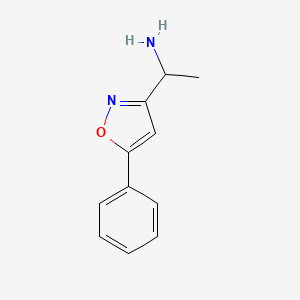

![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
